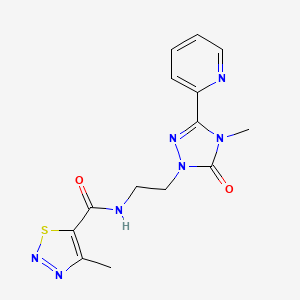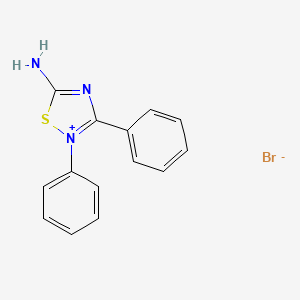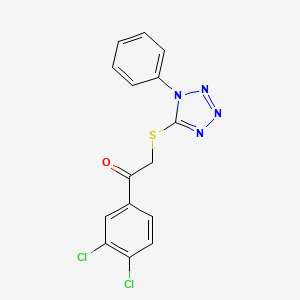![molecular formula C24H22N2O3 B2397635 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylpropanamide CAS No. 922060-92-2](/img/structure/B2397635.png)
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is characterized by its molecular formula C19H20N2O3. Unfortunately, the specific structural details are not available in the retrieved resources.Scientific Research Applications
Synthesis and Chemical Properties
The synthesis and reactions of compounds structurally related to N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylpropanamide have been widely studied to understand their chemical behavior, potential rearrangements, and to explore their synthetic utility in creating novel chemical entities. For instance, research on benzodiazepinooxazoles has revealed insights into the reactions and rearrangements of benzo[6,7]-1,4-diazepino-[5,4-b]oxazole derivatives, indicating a complex interplay of chemical processes that yield various compounds with potential pharmaceutical applications (Terada et al., 1973).
Metabolism and Pharmacological Potential
Significant research has been devoted to understanding the metabolism of related compounds, such as carbamazepine and its derivatives, which share structural similarities with the compound . Studies have focused on the enzymatic hydrolysis of carbamazepine 10,11-epoxide, a key intermediate in its metabolism, highlighting the compound's resistance to enzymatic hydrolysis and its subsequent metabolic pathways in humans (Bellucci et al., 1987). This research provides insights into the metabolic stability and potential therapeutic applications of structurally related compounds.
Novel Synthetic Approaches and Applications
Explorations into novel synthetic approaches for creating fused pyridine-and oxazole-polycyclic systems from related precursors have been conducted, demonstrating the versatility and potential of these compounds in synthesizing new pharmacophores with promising applications in medicinal chemistry (Nlcolaides et al., 1989). Such research underlines the importance of these compounds in the development of new therapeutic agents.
Dual Inhibitory Properties for Anti-inflammatory Applications
Research into dibenzoxepinone derivatives, which share a structural framework with the compound of interest, has unveiled their potential as dual inhibitors of cyclooxygenase and 5-lipoxygenase, exhibiting potent topical anti-inflammatory activity (Hamer et al., 1996). This highlights the therapeutic potential of compounds within this chemical class for treating inflammatory disorders.
Mechanism of Action
While the specific mechanism of action for this compound is not detailed in the available resources, similar compounds are known to act as selective inhibitors of the Dopamine D2 receptor . This suggests that “N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylpropanamide” may have similar activity.
properties
IUPAC Name |
N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-16-8-11-22-20(14-16)26(2)24(28)19-15-18(10-12-21(19)29-22)25-23(27)13-9-17-6-4-3-5-7-17/h3-8,10-12,14-15H,9,13H2,1-2H3,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOMOXOOXJLMTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)CCC4=CC=CC=C4)C(=O)N2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(2-methylphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2397558.png)


![4-{3-[3-Fluoro-3-(trifluoromethyl)azetidin-1-yl]-3-oxopropoxy}-3-methoxybenzaldehyde](/img/structure/B2397561.png)


![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2397567.png)

![1-(Indolin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B2397572.png)
![methyl 4-((2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)methyl)benzoate](/img/structure/B2397573.png)

